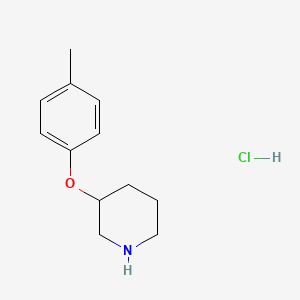

3-(p-Tolyloxy)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-methylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVYMZSWFAVNTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-46-8 | |

| Record name | Piperidine, 3-(4-methylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextual Background of Piperidine Chemistry

Significance of the Piperidine (B6355638) Scaffold in Chemical Research

The piperidine scaffold, a six-membered heterocyclic amine, is a cornerstone in the field of medicinal chemistry and drug discovery. nih.govgoogle.com Its prevalence is underscored by its presence in a multitude of FDA-approved drugs and natural alkaloids. nih.gov The significance of the piperidine ring lies in its structural and physicochemical properties. It can adopt a stable chair conformation, similar to cyclohexane, which allows for precise three-dimensional positioning of substituents. google.com This conformational preference is crucial for optimizing interactions with biological targets. Furthermore, the basic nitrogen atom within the piperidine ring can be readily protonated at physiological pH, enhancing aqueous solubility and enabling the formation of key ionic interactions with receptors and enzymes.

The versatility of the piperidine scaffold allows for extensive chemical modification, providing a platform for the synthesis of large and diverse compound libraries. nih.gov These derivatives have been investigated for a wide range of therapeutic applications, including as analgesics, antipsychotics, antihistamines, and anticancer agents. nih.gov The ability to introduce various substituents onto the piperidine ring enables the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Overview of Aryloxy-Piperidine Structural Motifs in Chemical Biology

The aryloxy-piperidine motif, which combines an aromatic ether with a piperidine ring, is a prominent structural feature in a number of biologically active compounds. This structural arrangement is of significant interest in chemical biology and drug design due to its ability to interact with a variety of biological targets, particularly neurotransmitter transporters.

The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, while the aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions. The piperidine ring, as previously mentioned, provides a robust anchor and allows for the introduction of additional functionalities that can modulate the compound's properties. The relative orientation of the aryloxy group and any other substituents on the piperidine ring is critical for determining the compound's biological activity and selectivity.

Synthetic Methodologies for 3 P Tolyloxy Piperidine Hydrochloride and Analogues

Established Synthetic Routes for 3-(p-Tolyloxy)piperidine Core Structure

The formation of the 3-(p-tolyloxy)piperidine core is a foundational step in the synthesis of the target compound. This process typically involves the strategic selection of precursors and a key etherification reaction.

Precursor Selection and Preparation

The primary precursors for the synthesis of the 3-(p-tolyloxy)piperidine core are a protected form of 3-hydroxypiperidine (B146073) and a para-substituted toluene (B28343) derivative, typically p-cresol (B1678582). 3-Hydroxypiperidine can be obtained from the reduction of 3-hydroxypyridine (B118123). sigmaaldrich.comscientificlabs.ie The nitrogen on the piperidine (B6355638) ring is often protected to prevent side reactions during the ether synthesis. A common protecting group is a benzyl (B1604629) group, which can be introduced by reacting 3-hydroxypyridine with benzyl chloride. dtic.mil This is followed by reduction of the pyridine (B92270) ring, often using a reducing agent like sodium borohydride, to yield N-benzyl-3-hydroxypiperidine. dtic.mil

Another key precursor is p-cresol, which provides the p-tolyloxy moiety. This commercially available phenol (B47542) derivative is used to form the ether linkage with the piperidine ring.

| Precursor | Role in Synthesis | Preparation Method |

| 3-Hydroxypiperidine | Provides the piperidine alcohol backbone | Reduction of 3-hydroxypyridine. sigmaaldrich.comscientificlabs.ie |

| N-Benzyl-3-hydroxypiperidine | Protected piperidine precursor | Alkylation of 3-hydroxypyridine with benzyl chloride followed by reduction. dtic.mil |

| p-Cresol | Provides the tolyloxy group | Commercially available. |

Key Reaction Steps and Conditions

The central reaction for forming the 3-(p-tolyloxy)piperidine core is the Williamson ether synthesis. numberanalytics.commasterorganicchemistry.com This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. masterorganicchemistry.com In this specific synthesis, the hydroxyl group of N-benzyl-3-hydroxypiperidine is deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then reacts with a suitable tolyl-containing electrophile, although the more common and efficient approach involves reacting the sodium salt of p-cresol (sodium p-cresoxide) with a piperidine precursor where the hydroxyl group has been converted into a good leaving group.

A typical procedure involves:

Deprotonation: The N-benzyl-3-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to generate the corresponding alkoxide. numberanalytics.com

Etherification: The resulting alkoxide is then reacted with a p-tolyl source. More commonly, p-cresol is deprotonated with a base to form the phenoxide, which then acts as the nucleophile, attacking a 3-position on the piperidine ring that has been functionalized with a leaving group.

Deprotection: Following the successful etherification, the N-benzyl protecting group is removed. This is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) and a hydrogen source.

Salt Formation: The final free base, 3-(p-tolyloxy)piperidine, is then converted to its hydrochloride salt by treatment with hydrochloric acid, often in a solvent like isopropanol (B130326) or ether, to improve stability and handling. google.com

Reaction Yield Optimization Strategies

Optimizing the yield of the Williamson ether synthesis is critical for an efficient process. numberanalytics.com Key strategies include:

Choice of Base and Solvent: The use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF or DMSO is preferred as they enhance the nucleophilicity of the alkoxide or phenoxide ion. numberanalytics.com

Temperature Control: While increasing the temperature can accelerate the reaction, it may also promote side reactions. numberanalytics.com Careful temperature management is necessary to balance reaction rate and selectivity.

Phase-Transfer Catalysis: The use of phase-transfer catalysts, like quaternary ammonium (B1175870) salts, can improve reaction rates by facilitating the transfer of the anionic nucleophile into the organic phase where the electrophile is located. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating of the reactants. numberanalytics.com

Strategies for Derivatization of the Piperidine Moiety

The 3-(p-tolyloxy)piperidine scaffold can be further modified to create a library of analogues. These modifications primarily target the nitrogen atom of the piperidine ring or involve more complex alterations to the ring system itself.

N-Substitution Reactions

The secondary amine of the 3-(p-tolyloxy)piperidine core is a versatile handle for introducing a wide variety of substituents. acs.org

N-Alkylation: This is a common modification where an alkyl group is introduced onto the piperidine nitrogen. This can be achieved by reacting the parent piperidine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the hydrogen halide formed. Reductive amination is another powerful method for N-alkylation. tsijournals.com

N-Acylation: Acyl groups can be added by reacting the piperidine with acyl chlorides or acid anhydrides. This reaction typically proceeds readily to form the corresponding N-acylpiperidine derivative.

N-Arylation: The introduction of an aryl group on the nitrogen can be more challenging but can be accomplished using methods like the Buchwald-Hartwig amination, which uses a palladium catalyst.

N-Sulfonylation: Reacting the piperidine with a sulfonyl chloride in the presence of a base like triethylamine (B128534) yields sulfonamide derivatives.

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base | Alkyl group |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Substituted alkyl group |

| N-Acylation | Acyl chloride or Anhydride | Acyl group |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonyl group |

Ring System Modifications and Fused Piperidines

More complex analogues can be synthesized by modifying the piperidine ring itself or by creating fused ring systems. researchgate.net These advanced strategies allow for significant changes to the three-dimensional shape and properties of the molecule.

Ring Expansion/Contraction: While less common for this specific scaffold, general methods exist for the expansion of pyrrolidine (B122466) rings to form piperidines or the contraction of piperidine rings. researchgate.net

Fused Bicyclic Piperidines: The synthesis of fused systems, such as those containing a tropane-like scaffold, can be achieved by starting with different precursors or by designing intramolecular cyclization reactions. nih.gov For instance, intramolecular cyclization of appropriately functionalized acyclic precursors can lead to the formation of bicyclic piperidine derivatives. nih.gov The synthesis of spirocyclic piperidines, where another ring shares a single atom with the piperidine ring, is another route to novel structures. These methods often involve complex, multi-step sequences to build the desired molecular architecture. nih.gov

Stereoselective Synthesis Approaches

The control of stereochemistry is a critical aspect in the synthesis of pharmacologically relevant molecules, as different enantiomers or diastereomers can exhibit distinct biological activities. For 3-substituted piperidines, including those with an aryloxy group, several stereoselective strategies have been developed. These methods often rely on the use of chiral auxiliaries, asymmetric catalysis, or biocatalysis to introduce the desired stereochemistry.

A notable approach involves the chemo-enzymatic dearomatization of activated pyridines. nih.gov This strategy combines chemical synthesis with biocatalysis to achieve the asymmetric synthesis of substituted piperidines with high stereochemical control. nih.gov The key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov This method has been successfully applied to the synthesis of precursors for important pharmaceutical agents, highlighting its potential for creating a wide range of chiral piperidine derivatives. nih.gov

Another powerful strategy for achieving stereoselectivity is through asymmetric catalysis. For instance, the diastereoselective and enantioselective 1,3-dipolar cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides has been shown to produce densely substituted pyrrolidines, a related five-membered ring system, with high levels of stereocontrol. nih.gov This type of methodology, which can generate multiple stereocenters in a single step, is highly valuable in modern organic synthesis. nih.gov While this specific example pertains to pyrrolidines, the underlying principles of using chiral auxiliaries to direct the stereochemical outcome of a reaction are broadly applicable to the synthesis of other nitrogen-containing heterocycles, including piperidines.

Furthermore, stereoselective synthesis can be achieved through rearrangement reactions of specifically designed precursors. For example, a stereoselective synthesis of arylidene N-alkoxydiketopiperazines has been described, which involves an acid-catalyzed rearrangement-fragmentation to yield novel diketopiperazine hemiaminal derivatives. nih.gov This demonstrates how stereochemistry can be installed early in a synthetic sequence and then carried through subsequent transformations.

The following table summarizes key aspects of selected stereoselective synthesis approaches applicable to piperidine and related heterocyclic systems.

| Methodology | Key Features | Reported Stereoselectivity | Potential Application to 3-(p-Tolyloxy)piperidine Synthesis |

| Chemo-enzymatic Dearomatization | Combines chemical synthesis and biocatalysis; stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov | High enantio- and regio-selectivity. nih.gov | Synthesis of chiral 3-hydroxypiperidine precursors, which can be subsequently etherified to the target compound. |

| Asymmetric 1,3-Dipolar Cycloaddition | Use of chiral N-tert-butanesulfinyl auxiliary to direct diastereoselectivity in the formation of substituted pyrrolidines. nih.gov | High regio- and diastereoselectivities. nih.gov | The principle of using chiral auxiliaries can be adapted to piperidine synthesis strategies. |

| Stereoselective Rearrangement | Acid-catalyzed rearrangement-fragmentation of stereodefined arylidene N-alkoxydiketopiperazines. nih.gov | Stereospecific formation of products. nih.gov | Demonstrates a strategy for transferring stereochemical information through a synthetic sequence. |

Catalytic Methodologies in Piperidine Synthesis

Catalytic methods offer significant advantages in terms of efficiency, atom economy, and the ability to generate complex molecules from simple starting materials. In the context of piperidine synthesis, various catalytic systems have been developed, with a strong emphasis on transition metal catalysis.

A highly effective and general approach for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgorganic-chemistry.org This cross-coupling strategy utilizes arylboronic acids and a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. nih.govacs.orgorganic-chemistry.org A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidine. nih.govacs.orgorganic-chemistry.org This three-step process, which includes the partial reduction of pyridine, the Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a diverse array of chiral piperidines. nih.govacs.orgacs.org This methodology has been successfully applied in the formal syntheses of clinically relevant molecules, underscoring its utility. nih.govacs.org

The hydrogenation of pyridine derivatives is another fundamental catalytic approach to piperidines. mdpi.com Transition metal catalysts, such as rhodium and palladium, are commonly employed for this transformation. mdpi.com For instance, palladium-catalyzed hydrogenation has been shown to be effective for accessing highly valuable fluorinated piperidines. mdpi.com The choice of catalyst can be crucial, with rhodium catalysts sometimes proving more effective for the synthesis of 3-substituted piperidines under milder conditions. mdpi.com

Catalytic cyclization reactions of functionalized acyclic precursors also represent a powerful tool for constructing the piperidine ring. Gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to substituted piperidines through the difunctionalization of a double bond and simultaneous N-heterocycle formation. mdpi.com Similarly, palladium-catalyzed intramolecular cyclization reactions have been developed for the enantioselective synthesis of piperidines. mdpi.com

The table below provides an overview of selected catalytic methodologies for the synthesis of piperidines.

| Catalytic Method | Catalyst System | Key Transformation | Scope and Advantages |

| Asymmetric Reductive Heck Reaction | Rhodium complex with a chiral ligand (e.g., (S)-Segphos). nih.govorganic-chemistry.org | Cross-coupling of arylboronic acids with phenyl pyridine-1(2H)-carboxylate. nih.govacs.orgorganic-chemistry.org | Broad functional group tolerance, high yield, and excellent enantioselectivity for 3-substituted piperidines. nih.govorganic-chemistry.org |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C) or Rhodium complexes. mdpi.comorganic-chemistry.org | Reduction of the pyridine ring to a piperidine. mdpi.comorganic-chemistry.org | A fundamental and widely used method; catalyst choice can influence selectivity and reaction conditions. mdpi.com |

| Oxidative Amination of Alkenes | Gold(I) complex or Palladium catalyst with a pyridine-oxazoline ligand. mdpi.com | Intramolecular cyclization of an alkene with a nitrogen nucleophile. mdpi.com | Allows for the formation of the piperidine ring with concurrent functionalization. mdpi.com |

Structural Modifications and Analog Development

Systematic Structural Variations of the Aryloxy Group

Modifications to the aryloxy portion of the molecule are critical for tuning electronic properties, lipophilicity, and potential interactions with target proteins.

The position of the methyl group on the phenoxy ring—ortho (o-), meta (m-), or para (p-)—can significantly influence the molecule's conformation and how it is presented for biological recognition. The parent compound, 3-(p-tolyloxy)piperidine, is a documented chemical structure used in the synthesis of more complex derivatives. nih.govgoogleapis.comcymitquimica.com For instance, 4-(p-tolyloxy)piperidine hydrochloride has been used as a starting material in the development of prokineticin receptor modulators. googleapis.com Similarly, oxo-(4-p-tolyloxy-piperidin-1-yl)-acetic acid has been synthesized as part of research into NMDA receptor antagonists. google.com While the para-substituted isomer is utilized as a chemical scaffold, detailed comparative studies on the biological activities of the ortho- and meta-tolyloxy positional isomers relative to the para isomer are not extensively detailed in the available literature. This highlights an area for potential future investigation to fully elucidate the SAR associated with the methyl group's placement.

Beyond the tolyl group, a wide range of alkyl and halogen substituents have been introduced onto the aryl ring to probe SAR. These modifications alter the lipophilic and electronic character of the aryloxy moiety. In related series of phenoxy-piperidine analogs, substitutions at the para-position of the phenyl ring with groups like bromo (Br), trifluoromethyl (CF₃), and trifluoromethoxy (OCF₃) were found to be well-tolerated in terms of biological activity. google.com The introduction of one or more halogen atoms, such as in di-chloro substituted phenylsulfonyl piperidines, has been explored to create derivatives with notable enzymatic inhibitory activity. nih.gov The nature and position of these substituents are critical; studies on related 4-phenylpiperidines showed that para-substituents with low dipole moments tended to increase affinity for certain monoamine oxidase enzymes, while bulky, hydrophobic substituents favored others. colab.ws

| Substitution Type | Position on Phenyl Ring | Example Substituent | Implied Effect on Properties |

| Single Halogen | Para | -Cl, -Br | Modulates electronic character and lipophilicity |

| Polyhalogen | 3,5- | -Cl, -Cl | Significantly alters electronic distribution |

| Electron-withdrawing | Para | -CF₃ | Increases electron-withdrawing nature |

| Lipophilic Ether | Para | -OCF₃ | Increases lipophilicity and steric bulk |

| Alkyl | Para | -CH₃ (tolyl) | Provides a baseline for lipophilic substitution |

Variations of the Piperidine (B6355638) Ring Substitution Pattern

Direct modification of the piperidine ring offers another major avenue for analog development, affecting the molecule's conformation and its vectoral presentation of key functional groups.

Attaching substituents to the carbon atoms of the piperidine ring can introduce new chiral centers and steric bulk, which can lead to enhanced selectivity or potency. The synthesis of piperidines with substituents at the C2, C3, or C4 positions is a key area of research. researchgate.net For instance, a rhodium-catalyzed asymmetric reaction has been developed to produce 3-substituted piperidines from pyridine (B92270) precursors. eurjchem.com The synthesis of all 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates (methyl-substituted piperidines) highlights the chemical diversity that can be achieved through this approach. In related scaffolds, substitution at the C4 position of the piperidine ring has been extensively studied to modulate activity at various biological targets. colab.ws

| Substitution Position | Example Substituent | Synthetic Approach | Potential Impact |

| C2 | Methyl | Hydrogenation of substituted pyridines | Introduces chirality, influences N-substituent orientation |

| C3 | Phenylpropyl | Multi-step organic synthesis researchgate.net | Modifies core structure, potential for new interactions |

| C4 | Phenyl | Multi-step organic synthesis colab.ws | Alters overall topology, common in CNS-active agents |

| C2, C3, C4, C5, C6 | Methyl | Hydrogenation and epimerization | Systematic exploration of 3D chemical space |

Altering the size of the saturated nitrogen heterocycle from a six-membered piperidine to a five-membered pyrrolidine (B122466) (ring contraction) or a seven-membered azepane (ring expansion) is a powerful strategy for conformational restriction. These changes lock the aryloxy substituent into different spatial orientations, which can be beneficial for binding to a specific biological target. The synthesis of 3-aryloxypyrrolidine derivatives has been reported as a method to explore more constrained conformations. eurjchem.com Conversely, expanding the ring to a 3-aryloxyazepane analog allows the molecule to adopt more flexible or extended conformations. Such strategies are crucial for mapping the conformational space required for optimal biological activity.

Linker Modifications and Scaffold Hopping Strategies

In the development of novel therapeutic agents, the modification of a lead compound's core structure is a critical process aimed at optimizing its pharmacological profile. For a molecule like 3-(p-Tolyloxy)piperidine hydrochloride, this can involve alterations to the linker connecting the tolyloxy and piperidine moieties, or more profound changes through scaffold hopping. These strategies are employed to enhance properties such as potency, selectivity, solubility, and metabolic stability.

Linker Modifications

For instance, introducing a one-carbon linker between the piperazine (B1678402) nitrogen and the phenyl ring led to an increase in biological activity, while a two-carbon linker resulted in a tenfold decrease in activity. nih.gov This highlights that even subtle changes in linker length can have a profound effect on the molecule's ability to fit into a receptor's binding pocket.

Interactive Table: Impact of Linker Modification on Biological Activity of KN-62 Analogues

| Compound | Linker Modification | Relative Biological Activity |

| KN-62 | Direct phenylpiperazine | Baseline |

| Compound 61 | One-carbon linker | Increased |

| Compound 62 | Two-carbon linker | Decreased (10-fold) |

This table illustrates how modifications to the linker region of a molecule can significantly influence its biological activity, as demonstrated in studies of KN-62 analogues.

Scaffold Hopping Strategies

Scaffold hopping is a more radical approach to lead optimization, where the central core or "scaffold" of the molecule is replaced with a structurally different moiety while aiming to retain or improve its biological activity. nih.govniper.gov.in This strategy is often employed to discover novel chemical series with improved properties, such as enhanced solubility, better metabolic stability, or to escape existing patent landscapes. nih.govresearchgate.net

For piperidine-containing compounds, scaffold hopping can involve replacing the piperidine ring with other heterocyclic systems. nih.gov For example, in the development of neurokinin-3 receptor (NK3R) antagonists, researchers have successfully replaced a triazolopiperazine substructure with an isoxazolo[3,4-c]piperidine derivative, which exhibited moderate antagonistic activity. nih.gov This type of modification can alter the molecule's three-dimensional shape, polarity, and metabolic profile.

Another common scaffold hopping approach involves the replacement of aromatic rings. researchgate.net For a compound like 3-(p-tolyloxy)piperidine, the p-tolyl group could be replaced with other aromatic or heteroaromatic systems to modulate its properties. The goal of such a modification could be to block sites of metabolism, as electron-deficient rings are often more resistant to cytochrome P450-mediated oxidation. researchgate.net

The development of proteasome inhibitors has also utilized scaffold hopping to improve physicochemical properties. dundee.ac.uk In one study, various bicyclic scaffolds were explored to replace an existing core, leading to compounds with significantly improved solubility in simulated intestinal fluid. dundee.ac.uk This demonstrates the power of scaffold hopping to address key drug development challenges.

Interactive Table: Examples of Scaffold Hopping Strategies

| Original Scaffold | Hopped Scaffold | Therapeutic Target/Goal | Reference |

| Triazolopiperazine | Isoxazolo[3,4-c]piperidine | NK3 Receptor Antagonist | nih.gov |

| Phenyl ring | Pyridyl or pyrimidyl ring | Improve metabolic stability | niper.gov.in |

| Imidazopyridine | 1,2,4-triazolopyridine | Improve metabolic stability | niper.gov.in |

| Various bicyclic cores | Novel bicyclic systems | Proteasome inhibitors (improved solubility) | dundee.ac.uk |

This table provides examples of scaffold hopping strategies that have been successfully employed in drug discovery to create novel compounds with improved properties.

Correlation between Molecular Structure and In Vitro Biological Target Engagement

The biological activity of 3-aryloxypiperidine derivatives is highly dependent on their affinity for specific molecular targets, most notably monoamine transporters such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). The affinity, often quantified by the inhibition constant (Ki), is determined through in vitro binding assays using radiolabeled ligands.

Research on a series of 4-[(aryl)(aryloxy)methyl]piperidine derivatives, which share the core aryloxypiperidine scaffold, has demonstrated that these compounds can exhibit high affinity for SERT. researchgate.net For instance, certain analogs show Ki values for SERT that are significantly lower than that of the well-known antidepressant fluoxetine. researchgate.net The affinity is exquisitely sensitive to the nature and position of substituents on both the aryl and aryloxy moieties.

Table 1: In Vitro Binding Affinities (Ki, nM) of 3-Phenoxypiperidine (B126653) Analogs at Monoamine Transporters

| Compound | R (Substitution on Phenoxy Ring) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| Analog A | H | 15.2 | 89.5 |

| Analog B | 4-Chloro | 3.8 | 45.1 |

| Analog C | 4-Methoxy | 10.5 | 120.7 |

| 3-(p-Tolyloxy)piperidine | 4-Methyl | Data not available | Data not available |

This table is illustrative and based on data for analogous compound series. Specific values for 3-(p-Tolyloxy)piperidine are not available in the cited literature.

The data on analogous compounds indicate that small, electron-donating or halogen substituents at the para-position of the phenoxy ring can influence binding affinity. researchgate.net It is plausible that the para-methyl group of this compound contributes to a specific binding interaction within the transporter's active site.

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric properties of substituents on the aryloxy ring are pivotal in defining the molecular interactions of 3-aryloxypiperidine derivatives with their biological targets. The para-methyl group in this compound influences the molecule's properties in several ways.

Electronic Effects: The methyl group is a weak electron-donating group. This can increase the electron density of the aromatic ring and the ether oxygen, potentially enhancing hydrogen bond acceptor capabilities or cation-π interactions with the target protein.

Steric Effects: The size and position of the substituent are critical. A para-substitution, such as in the tolyl group, is often well-tolerated and can fit into specific hydrophobic pockets within the binding site. Studies on related structures have shown that moving a substituent from the para to the meta or ortho position can drastically alter binding affinity, highlighting the defined topography of the binding pocket.

In a series of 4-benzylpiperidine (B145979) carboxamides, it was observed that the nature of the aromatic ring substituents played a critical role in determining selectivity towards SERT and the dopamine (B1211576) transporter (DAT). nih.gov For example, biphenyl (B1667301) and diphenyl groups were key determinants for selectivity. nih.gov While this is a different but related piperidine series, it underscores the principle that aryl substituents are key for molecular recognition.

The influence of such substitutions is often a delicate balance. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, a 4-methyl substituent was found to be more favorable for activity than larger groups, suggesting that while a hydrophobic interaction is beneficial, excessive steric bulk can be detrimental.

Table 2: Effect of Para-Substituent on Phenoxy Ring on Biological Activity in Analogous Series

| Substituent (R) | Electronic Effect | Steric Bulk | Relative Activity (Illustrative) |

|---|---|---|---|

| H | Neutral | Minimal | Baseline |

| Cl | Electron-withdrawing, Halogen bonding potential | Small | Often enhances affinity |

| OCH3 | Electron-donating, H-bond acceptor | Moderate | Variable effects |

| CH3 (as in p-tolyl) | Electron-donating | Small | Potentially enhances affinity via hydrophobic interaction |

This table presents general trends observed in SAR studies of related aromatic-substituted compounds.

Pharmacophore Elucidation and Structural Requirements for Binding

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific target. For inhibitors of monoamine transporters, pharmacophore models typically include key features such as a protonatable amine, an aromatic ring, and hydrogen bond donors/acceptors. nih.govnih.gov

Based on studies of related transporter inhibitors, the pharmacophore for the 3-aryloxypiperidine class likely consists of:

A Protonatable Nitrogen: The piperidine nitrogen, which is protonated at physiological pH, is crucial for a primary electrostatic interaction with an acidic residue (e.g., aspartate) in the transporter's binding site. nih.gov

Aromatic Ring Feature: The tolyloxy group serves as a key hydrophobic feature, engaging in π-π stacking or hydrophobic interactions with aromatic residues (e.g., tyrosine, phenylalanine) in the binding pocket.

Ether Oxygen: The ether oxygen atom can act as a hydrogen bond acceptor, forming a critical interaction with a hydrogen bond donor residue in the receptor.

The relative spatial arrangement of these features is paramount. The 3-substitution pattern on the piperidine ring places the aryloxy moiety in a specific orientation relative to the piperidine nitrogen, which is a determining factor for high-affinity binding. The development of pharmacophore models often relies on comparing the structures of multiple active ligands to identify these common essential features. nih.govmdpi.com

Diastereomeric and Enantiomeric Effects on Molecular Recognition

The 3-substituted piperidine ring of this compound contains a chiral center at the C3 position. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-3-(p-tolyloxy)piperidine. Biological targets, being chiral themselves, often exhibit stereoselectivity, leading to significant differences in the binding affinity and activity of enantiomers.

In studies of closely related citalopram (B1669093) and talopram, which also feature a chiral center, it was found that SERT and NET display opposite enantioselectivity. nih.gov For citalopram, the S-enantiomer possesses significantly higher affinity for SERT, whereas for talopram, the R-enantiomer shows a marked preference for NET. nih.gov This highlights that the absolute configuration of the chiral center is a critical determinant for both potency and selectivity.

While specific data for the enantiomers of this compound are not available, it is highly probable that they would exhibit different affinities for monoamine transporters. One enantiomer is likely to be significantly more potent than the other, and they may also differ in their selectivity profiles (e.g., SERT vs. NET). The resolution and independent testing of the (R)- and (S)-enantiomers would be a crucial step in the detailed pharmacological characterization of this compound.

Investigation of Lipophilicity and Polarity in Molecular Interactions

The p-tolyloxy group, with its methyl-substituted aromatic ring, contributes significantly to the molecule's lipophilicity. This hydrophobicity is generally favorable for entering hydrophobic binding pockets within transmembrane proteins like monoamine transporters. However, an optimal level of lipophilicity is usually required. Excessive lipophilicity can lead to non-specific binding to other proteins and lipids, reducing selectivity and potentially causing off-target effects.

Studies on related series of compounds have shown that there is often a parabolic relationship between lipophilicity and biological activity, where activity increases with lipophilicity up to a certain point, after which it plateaus or decreases. The polarity, primarily due to the protonated piperidine nitrogen, is essential for the key ionic interaction within the transporter binding site. The balance between the lipophilic and polar regions of the molecule is therefore a key aspect of its SAR.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Fluoxetine |

| (R)-Citalopram |

| (S)-Citalopram |

| (R)-Talopram |

| (S)-Talopram |

| 3-Phenoxypiperidine |

| 4-Chlorophenoxypiperidine |

| 4-Methoxyphenoxypiperidine |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide |

Structure Activity Relationship Sar Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For aryloxy-piperidine derivatives, SAR studies have revealed several key features that govern their interaction with monoamine transporters.

Position of the Aryloxy Group: The position of the aryloxy substituent on the piperidine (B6355638) ring is critical. For instance, 3-substituted and 4-substituted piperidines often exhibit different pharmacological profiles.

Substitution on the Aromatic Ring: The nature and position of substituents on the aryl ring can significantly impact potency and selectivity. The presence of a methyl group in the para-position, as in the tolyl group, would be expected to influence the electronic and steric properties of the molecule, thereby affecting its binding to the transporter proteins.

Piperidine Ring Conformation and Stereochemistry: The stereochemistry at the 3-position of the piperidine ring can be a critical determinant of activity. Different enantiomers of a chiral compound often exhibit vastly different potencies and selectivities.

Molecular Interactions and Biological Target Engagement in Vitro/theoretical Studies

Enzymatic Inhibition Profiles of 3-(p-Tolyloxy)piperidine Derivatives

The therapeutic potential of a compound is often defined by its ability to selectively inhibit specific enzymes. Derivatives of 3-(p-tolyloxy)piperidine have been investigated for their effects on several key enzymes.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the breakdown of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic compound N-palmitoylethanolamide (PEA). nih.govnih.govfrontiersin.org By inhibiting NAAA, the levels of endogenous PEA increase, which can activate the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to anti-inflammatory effects. nih.govfrontiersin.org The development of potent and selective NAAA inhibitors is a significant area of research for new anti-inflammatory and analgesic therapies. nih.govnih.gov Various chemical structures, including pyrrolidine (B122466) derivatives and compounds with an oxazolidone moiety, have been identified as potent NAAA inhibitors. nih.govfrontiersin.org

However, a review of the available scientific literature did not yield specific studies on the inhibitory activity of 3-(p-tolyloxy)piperidine hydrochloride or its direct derivatives against NAAA.

Monoamine Oxidase B (MAO B) Modulation

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system that catabolizes dopamine (B1211576). nih.govparkinson.org Inhibition of MAO-B increases the availability of dopamine in the brain, which is a primary therapeutic strategy for managing Parkinson's disease. nih.govparkinsons.org.uknih.gov MAO-B inhibitors can be used as monotherapy in early-stage Parkinson's or as an adjunct to levodopa (B1675098) treatment in later stages to improve motor symptoms and reduce "off" time. nih.govparkinson.org

While direct studies on 3-(p-tolyloxy)piperidine are limited, research on structurally related piperidine (B6355638) derivatives demonstrates significant and selective MAO-B inhibitory activity. A study of pyridazinobenzylpiperidine derivatives, which share the core piperidine ring, evaluated their effects on both MAO-A and MAO-B. nih.gov The findings indicated that most of these compounds were more potent inhibitors of MAO-B than MAO-A. nih.gov Compound S5 , with a 3-chloro substitution, was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov Kinetic studies revealed that the lead compounds acted as competitive and reversible inhibitors of MAO-B. nih.gov Other research has also highlighted piperidine-containing structures, such as piperine (B192125) derivatives, as effective MAO-B inhibitors. nih.gov

Table 1: MAO-A and MAO-B Inhibitory Activities of Pyridazinobenzylpiperidine Derivatives

| Compound | Substitution | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|---|

| S5 | 3-Cl | 3.857 | 0.203 | 19.04 |

| S16 | 2-CN | > 50 | 0.979 | > 51.07 |

| S15 | 2-OCH₃ | 3.691 | 16.54 | 0.22 |

| S9 | 4-F | 27.53 | 44.42 | 0.62 |

Data sourced from a study on pyridazinobenzylpiperidine derivatives, which are structurally related to 3-(p-tolyloxy)piperidine. nih.gov

Thymidylate Kinase (TMPK) Inhibition

Thymidylate kinase (TMPK) is an essential enzyme that catalyzes the phosphorylation of thymidine (B127349) monophosphate (TMP) to thymidine diphosphate (B83284) (TDP), a crucial step in the synthesis of DNA. nih.govnih.govnih.gov Due to its vital role in cell proliferation, TMPK is a recognized target for developing antibacterial and anticancer agents. nih.govnih.gov The enzyme in Mycobacterium tuberculosis (MtbTMPK) has a low sequence identity compared to the human version, making it an attractive target for selective anti-tuberculosis drugs. nih.govnih.gov

Research into MtbTMPK inhibitors has led to the development of compounds containing a piperidine scaffold. A series of 1-(piperidin-3-yl)thymine amides were designed and showed reasonable inhibitory activity against MtbTMPK. nih.govnih.gov Notably, a related study on improved inhibitors involved a phenoxypyridyl ring, a structure with similarities to the tolyloxy-piperidine core. mdpi.com The binding model suggests the phenoxy-containing portion of these inhibitors occupies the hydrophobic entry to the thymine (B56734) pocket of the enzyme. mdpi.com One synthesized series included 5-methyl-1–(1-(3-phenoxybenzoyl)piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives, demonstrating that the 3-phenoxypiperidine (B126653) scaffold is a viable backbone for developing MtbTMPK inhibitors. nih.gov

Table 2: Activity of a 1-(Piperidin-3-yl)thymine Amide Derivative Against M. tuberculosis

| Compound | Description | Activity (MIC₅₀) |

|---|---|---|

| Amide analogue 4g | A 1-(piperidin-3-yl)thymine derivative | 35 µM |

Data from a study evaluating 1-(piperidin-3-yl)thymine amides as MtbTMPK inhibitors. nih.govnih.gov

Fatty Acid Biosynthesis (FAS II) Pathway Modulation

The fatty acid biosynthesis (FAS) pathway is critical for producing fatty acids, which are essential cellular components. In some organisms, this process is carried out by the FAS II system, which involves a series of discrete enzymes. The modulation of this pathway is a target for therapeutic intervention in various diseases. Research has shown that certain pharmacological agents can modulate fatty acid desaturation and cholesterol biosynthesis. nih.gov

A comprehensive search of the available literature did not provide any studies investigating the modulation of the fatty acid biosynthesis pathway by this compound or its derivatives.

Receptor Ligand Binding Investigations (In Vitro)

The interaction of drug molecules with specific receptors is a cornerstone of pharmacology. The piperidine scaffold is a common feature in many centrally active agents, and derivatives of aryloxypiperidine have been evaluated for their binding affinity at several key neurotransmitter receptors. nih.govnih.gov

Notably, phenoxyalkylpiperidine derivatives have been identified as high-affinity ligands for the sigma-1 (σ1) receptor, a unique ligand-regulated chaperone protein involved in numerous cellular functions and considered a target for neurological and psychiatric disorders. uniba.it A study on novel phenoxyalkylpiperidines demonstrated that compounds with a 4-methylpiperidine (B120128) ring linked to a phenoxy ring exhibited potent binding to the σ1 receptor, with Ki values in the subnanomolar to low nanomolar range. uniba.it

Furthermore, piperidine derivatives have been explored as ligands for histamine (B1213489) receptors. nih.gov Research on dual-acting compounds has shown that certain piperidine derivatives possess high affinity for both the histamine H3 receptor and the sigma-1 receptor, suggesting their potential in complex conditions like neuropathic pain. nih.gov The piperidine moiety was identified as a critical structural feature for this dual activity. nih.gov

Table 3: Receptor Binding Affinities of Structurally Related Phenoxyalkylpiperidine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Compound 1a | σ1 | 0.34 - 1.18 |

| Compound 1b | σ1 | 0.89 - 1.49 |

| Compound 5 | Histamine H3 | 7.70 |

| Compound 5 | σ1 | 3.64 |

| Compound 11 | Histamine H3 | 6.2 |

| Compound 11 | σ1 | 4.41 |

Data sourced from studies on phenoxyalkylpiperidines and piperidine derivatives as receptor ligands. nih.govuniba.it

Interactions with Cellular Components in Defined In Vitro Systems (excluding efficacy/toxicity)

The investigation of how novel compounds interact with cellular components in controlled laboratory settings is fundamental to understanding their potential pharmacological profile. Cell-based assays provide a platform to observe these interactions in a biological context, offering insights that go beyond simple receptor binding studies.

Cell-based assays are instrumental in determining the functional activity of new chemical entities. For compounds targeting GPCRs like the histamine H3 receptor, these assays can elucidate whether a ligand acts as an agonist, antagonist, or inverse agonist. For example, mini-G protein recruitment assays are utilized to measure the intrinsic activity of H3R ligands in response to receptor stimulation.

In studies involving piperidine derivatives targeting the H3 receptor, cell lines stably expressing human recombinant histamine receptor subtypes, such as HEK293T cells, are commonly used. These cellular systems allow for the assessment of a compound's selectivity by testing its affinity for different histamine receptor subtypes (H1, H2, H3, and H4). Research on close analogs has shown high selectivity for the H3R over other histamine receptor subtypes.

Furthermore, investigations into dual-acting piperidine-based ligands have utilized cell-based systems to explore their effects on multiple targets simultaneously. For example, the antinociceptive effects of dual H3R and σ1R ligands have been studied in cellular models to understand the synergistic interactions between these two receptor systems. While these studies provide a framework for the potential cellular interactions of piperidine compounds, specific data from cell-based assays focusing solely on this compound are not prominently available in the reviewed scientific literature.

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target protein. For 3-(p-Tolyloxy)piperidine hydrochloride, a docking study would involve preparing the 3D structure of the ligand and a target protein and then using a docking algorithm to sample a large number of possible conformations and orientations of the ligand within the protein's binding site.

The protonated piperidine (B6355638) ring of this compound is expected to be a key feature for interaction. In many protein targets, such as sigma receptors, the positively charged nitrogen can form a crucial salt bridge interaction with acidic amino acid residues like aspartate or glutamate. nih.gov The tolyloxy group provides a significant hydrophobic component. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding pocket. The methyl group on the tolyl moiety can further enhance these hydrophobic interactions.

A hypothetical molecular docking simulation of this compound into a generic receptor binding site might reveal the interactions detailed in the table below.

| Interaction Type | Ligand Moiety | Potential Interacting Protein Residue | Significance |

| Salt Bridge / Ionic | Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid | Key anchoring interaction, high contribution to binding affinity. nih.gov |

| Hydrogen Bond | Piperidine N-H | Carbonyl oxygen of backbone, Serine, Threonine | Directional interaction contributing to binding specificity. |

| Hydrophobic Interaction | p-Tolyl Group | Leucine, Valine, Isoleucine, Alanine | Contributes to binding by displacing water molecules. nih.gov |

| π-π Stacking | Phenyl Ring of Tolyloxy | Phenylalanine, Tyrosine, Tryptophan | Favorable aromatic interaction that enhances binding affinity. nih.gov |

The results of such simulations are typically scored based on a function that estimates the binding free energy, allowing for the ranking of different poses and comparison with other potential ligands. nih.gov These predictions are crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent analogs. nih.gov

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. babrone.edu.indergipark.org.tr These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the structure of a ligand-protein complex. nih.gov

For this compound, a pharmacophore model would likely consist of:

A positive ionizable (PI) feature centered on the protonated piperidine nitrogen.

A hydrogen bond donor (HBD) feature corresponding to the N-H group of the piperidine.

A hydrophobic/aromatic (H/Ar) feature representing the tolyl group.

This model serves as a 3D query for designing new molecules (de novo design) or for searching large chemical databases to find novel scaffolds that match the pharmacophoric requirements. researchgate.net By retaining the key interaction points while modifying the underlying chemical scaffold, medicinal chemists can design new compounds with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov

| Pharmacophoric Feature | Chemical Group in 3-(p-Tolyloxy)piperidine | 3D Coordinates (Hypothetical) |

| Positive Ionizable (PI) | Protonated Piperidine Nitrogen | X1, Y1, Z1 |

| Hydrogen Bond Donor (HBD) | Piperidine N-H | X2, Y2, Z2 |

| Hydrophobic (H) | Centroid of Tolyl Ring | X3, Y3, Z3 |

Virtual Screening Approaches for Hit Identification

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. sciengpub.ir When a known active ligand such as this compound is available, it can be used as a template in ligand-based virtual screening. This involves searching for molecules in a database that have a similar 2D or 3D structure to the query molecule.

Alternatively, a pharmacophore model derived from the compound can be used as a filter to rapidly screen millions of compounds, retaining only those that match the essential features. dergipark.org.tr Structure-based virtual screening can also be employed, where a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity. nih.gov

The process of hit identification using this compound as a starting point would typically follow these steps:

Database Selection : Choose a large, diverse chemical database (e.g., ZINC, ChEMBL).

Query Definition : Use the 3D structure, 2D fingerprint, or a derived pharmacophore of this compound as the search query.

Screening : Apply computational filters to the database. This can be a rapid similarity search followed by more computationally intensive methods like molecular docking for the top-scoring hits. researchgate.net

Hit Selection and Analysis : The top-ranked compounds ("hits") are visually inspected and analyzed for their potential to interact with the target in a manner similar to the query molecule. These selected hits are then prioritized for experimental testing.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule containing a flexible ring system like piperidine, this analysis is crucial for understanding its 3D shape and how it presents its functional groups for interaction with a biological target. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov

In this compound, the bulky tolyloxy substituent at the 3-position can exist in either an axial or an equatorial orientation.

Equatorial Conformer : The substituent points away from the ring, which is generally the more stable conformation for large substituents, as it minimizes steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring.

Axial Conformer : The substituent points perpendicular to the plane of the ring, which can lead to significant steric strain.

Energy minimization calculations, using methods like molecular mechanics or quantum mechanics, are performed to determine the relative energies of these conformers. The calculations would likely show a strong preference for the equatorial conformer of the 3-(p-tolyloxy) group. The energy difference between the equatorial and axial conformers (A-value) provides a quantitative measure of this preference. The bioactive conformation, however, is not always the lowest energy conformer in solution, as the energy penalty of adopting a higher-energy conformation can be compensated by favorable binding interactions with the protein.

| Conformer | Tolyloxy Group Orientation | Relative Energy (Hypothetical) | Key Steric Interactions |

| Chair 1 | Equatorial | 0.0 kcal/mol (most stable) | Minimal steric strain. |

| Chair 2 | Axial | > 2.0 kcal/mol | 1,3-diaxial interactions with axial hydrogens at C1 and C5. |

| Twist-Boat | - | Higher than chair | High torsional and steric strain. |

In Silico Profiling and Ligand Efficiency Metrics

In silico profiling involves the computational prediction of a compound's physicochemical and pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.

For this compound, various properties can be calculated using computational models:

| Property | Predicted Value (Illustrative) | Significance |

| Molecular Weight (MW) | 243.76 g/mol | Influences diffusion and absorption. |

| LogP (Lipophilicity) | ~3.0 - 3.5 | Affects solubility, permeability, and metabolism. researchgate.net |

| Polar Surface Area (PSA) | ~21.3 Ų | Influences membrane permeability and bioavailability. |

| Number of H-Bond Donors | 1 | Affects solubility and binding. |

| Number of H-Bond Acceptors | 1 | Affects solubility and binding. |

Ligand Efficiency (LE) is a key metric used to assess the quality of a hit or lead compound. It measures the binding affinity per non-hydrogen atom, allowing for a comparison of compounds of different sizes. wikipedia.org A higher LE indicates that a compound achieves its potency through specific, optimized interactions rather than simply being large. taylorandfrancis.com It is calculated as:

LE = -ΔG / N

where ΔG is the free energy of binding (related to pKi or pIC50) and N is the number of heavy (non-hydrogen) atoms. For this compound (N=15), if it had a hypothetical pKi of 7.0, the LE would be approximately 0.47 kcal/mol per heavy atom, which is considered a favorable value for a lead compound.

Another important metric is Lipophilic Ligand Efficiency (LLE) , which relates potency to lipophilicity (LogP). It helps in optimizing compounds to avoid excessive lipophilicity, which can lead to poor solubility and increased toxicity. nih.gov

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3-(p-Tolyloxy)piperidine hydrochloride, ¹H NMR and ¹³C NMR would be the primary techniques used.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the piperidine (B6355638) ring, the tolyl group, and the amine proton. The aromatic protons of the p-tolyl group would likely appear as two doublets in the downfield region (typically δ 6.8-7.2 ppm) due to their ortho and meta coupling. The methyl group protons on the tolyl ring would present as a singlet further upfield (around δ 2.3 ppm). The protons on the piperidine ring would exhibit more complex splitting patterns in the aliphatic region (typically δ 1.5-3.5 ppm) due to their various chemical environments and spin-spin coupling interactions. The proton attached to the oxygen-bearing carbon of the piperidine ring would be expected to be the most downfield of the aliphatic protons.

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be observed for the carbons of the piperidine ring, the aromatic carbons of the tolyl group (with different chemical shifts for the substituted and unsubstituted carbons), and the methyl carbon of the tolyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Piperidine-H2, H6 | Multiplet | ~45-55 |

| Piperidine-H3 | Multiplet | ~70-80 |

| Piperidine-H4, H5 | Multiplet | ~20-35 |

| Aromatic-H (ortho to O) | Doublet | ~115-120 |

| Aromatic-H (meta to O) | Doublet | ~125-130 |

| Aromatic-C (ipso to O) | Singlet | ~150-160 |

| Aromatic-C (ipso to CH₃) | Singlet | ~130-140 |

| Tolyl-CH₃ | Singlet | ~20-25 |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and assessing its purity. For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base [M]+ or the protonated molecule [M+H]+. The exact mass of this ion would allow for the confirmation of the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Chromatographic Techniques (HPLC, LC-MS) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a chemical compound. For this compound, a reversed-phase HPLC method would typically be developed. This would involve using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acidic modifier). The purity of the compound would be assessed by the area of the main peak relative to any impurity peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This powerful hyphenated technique allows for the separation of the main compound from its impurities and the simultaneous determination of their molecular weights, aiding in their identification.

X-ray Diffraction Analysis for Solid-State Structure Determination and Co-crystal Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the piperidinium (B107235) ion and the chloride anion. While no specific crystal structure data for this compound is publicly available, analysis of similar piperidine derivatives suggests the piperidine ring would likely adopt a chair conformation.

Electrochemical Characterization in Research

Electrochemical methods, such as cyclic voltammetry, could be used to study the redox properties of this compound. While the core structure is not inherently redox-active under typical conditions, these techniques could be relevant if the compound is studied in the context of electrocatalysis or as a precursor for electroactive materials. Research on other piperidine derivatives has utilized electrochemical methods to investigate their behavior at electrode surfaces. mdpi.comgoogle.comgoogle.comchemicalbook.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.